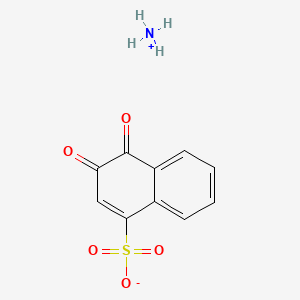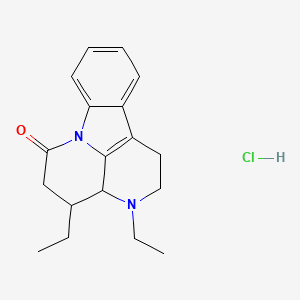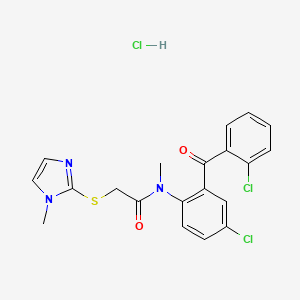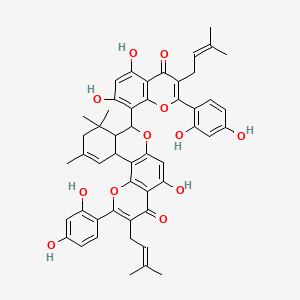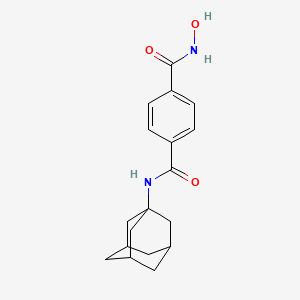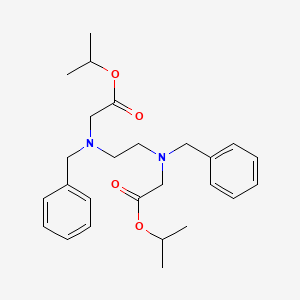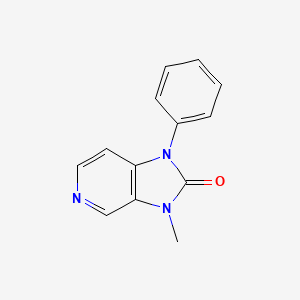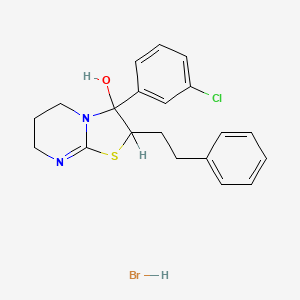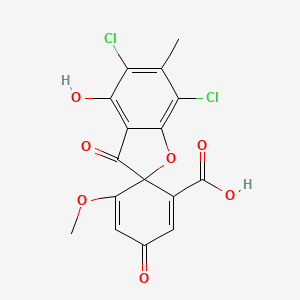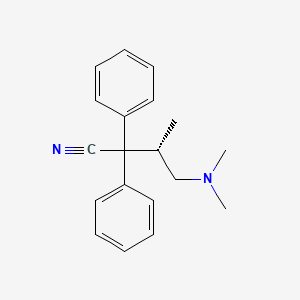
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- est un composé chimique connu pour son rôle important comme intermédiaire dans la synthèse de divers composés pharmacologiquement actifs. Il est particulièrement reconnu pour ses propriétés analgésiques et anesthésiques, ce qui en fait un composé précieux en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- implique généralement la réaction du 1-diméthylamino-2-chloropropane avec le diphénylacétonitrile . Cette réaction est effectuée dans des conditions anhydres pour éviter la formation de sous-produits indésirables. Le processus peut être résumé comme suit :
Réactifs : 1-diméthylamino-2-chloropropane et diphénylacétonitrile.
Conditions : Environnement anhydre, généralement en utilisant un solvant comme l’éther diéthylique ou le benzène.
Procédure : Les réactifs sont mélangés et laissés réagir, formant le produit souhaité ainsi que quelques sous-produits isomères.
Méthodes de production industrielle
Dans un cadre industriel, la production de 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- implique des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de séparation avancées pour isoler le produit souhaité des sous-produits isomères .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction impliquent généralement des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires .
Applications de recherche scientifique
Le 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, en particulier ses propriétés analgésiques.
Médecine : Sert de précurseur dans la synthèse de médicaments analgésiques comme l’isoamidone.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.
Applications De Recherche Scientifique
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its analgesic properties.
Medicine: Serves as a precursor in the synthesis of analgesic drugs like isoamidone.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Le mécanisme d’action du 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- implique son interaction avec des cibles moléculaires spécifiques dans l’organisme. Il est considéré qu’il exerce ses effets en se liant aux récepteurs opioïdes, modulant ainsi la perception de la douleur et fournissant des effets analgésiques. La structure du composé lui permet d’interagir efficacement avec ces récepteurs, conduisant à son activité pharmacologique .
Comparaison Avec Des Composés Similaires
Composés similaires
2,2-Diphényl-4-méthyl-4-(diméthylamino)butyronitrile : Un composé isomère qui est souvent produit comme sous-produit dans la synthèse du 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)-.
Isoamidone : Un composé apparenté synthétisé en utilisant le 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- comme intermédiaire.
Unicité
Le 2,2-Diphényl-3-méthyl-4-(diméthylamino)butyronitrile, (+)- est unique en raison de sa configuration structurale spécifique, qui lui permet d’être un intermédiaire efficace dans la synthèse de composés pharmacologiquement actifs. Sa capacité à se lier sélectivement aux récepteurs opioïdes et son rôle dans la production de médicaments analgésiques mettent en évidence son importance en chimie médicinale .
Propriétés
Numéro CAS |
6134-96-9 |
|---|---|
Formule moléculaire |
C19H22N2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3S)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m1/s1 |
Clé InChI |
WDEAKMXEZRUYOK-MRXNPFEDSA-N |
SMILES isomérique |
C[C@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



